2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is a fluorinated benzamide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine in the molecule often imparts unique properties, including increased metabolic stability and altered electronic characteristics, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and (S)-2-methylpropylhydrazine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under a nitrogen atmosphere to prevent moisture interference.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of (S)-2-methylpropylhydrazine in the chosen solvent, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(1-hydrazinocarbonyl-2-methyl-propyl)-benzamide: A non-chiral analog with similar properties but lacking the stereospecificity.
2-Fluoro-N-(2-methylpropyl)-benzamide: A simpler analog without the hydrazine moiety, used for comparison in biological studies.
2-Fluoro-N-(1-hydrazinocarbonyl-2-ethyl)-benzamide: A structurally related compound with a different alkyl group, providing insights into the effects of alkyl chain length on activity.
Uniqueness
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is unique due to its specific stereochemistry and the presence of both fluorine and hydrazine functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16FN3O2 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
2-fluoro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-5-3-4-6-9(8)13/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChI Key |
HMUFKDKHPOKICZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.